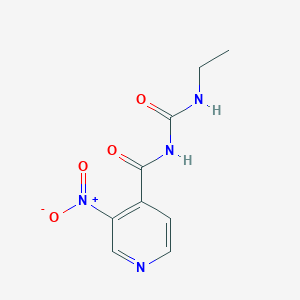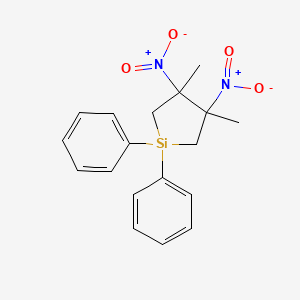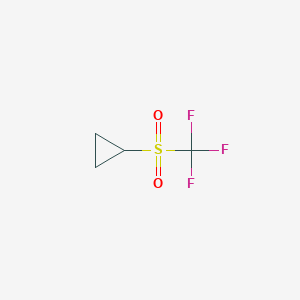
4,5'-Bipyrimidine, 2,2',4',6-tetrakis(1,1-dimethylethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)-: is a complex organic compound known for its unique structure and properties This compound is part of the bipyrimidine family, which consists of molecules containing two pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)- typically involves multi-step organic reactions. One common method includes the reaction of pyrimidine derivatives with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)-: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced bipyrimidine derivatives.
Substitution: The compound can undergo substitution reactions where the 1,1-dimethylethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)-
Aplicaciones Científicas De Investigación
4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)-: has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to metal ions and form stable complexes, which can influence various biochemical processes. Additionally, its potential bioactivity may involve interactions with cellular components, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)- include:
- 2,2’-Bipyrimidine, 4,4’,6,6’-tetramethyl-
- 4,4’-Bipyrimidine
- 4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy-
Uniqueness
The uniqueness of 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)- lies in its specific substitution pattern with four 1,1-dimethylethoxy groups. This substitution enhances its chemical reactivity and potential applications compared to other bipyrimidine derivatives. The presence of these groups also influences the compound’s physical and chemical properties, making it distinct from its analogs.
Propiedades
Número CAS |
59618-20-1 |
|---|---|
Fórmula molecular |
C24H38N4O4 |
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
4-[2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]-2,6-bis[(2-methylpropan-2-yl)oxy]pyrimidine |
InChI |
InChI=1S/C24H38N4O4/c1-21(2,3)29-17-13-16(26-20(27-17)32-24(10,11)12)15-14-25-19(31-23(7,8)9)28-18(15)30-22(4,5)6/h13-14H,1-12H3 |
Clave InChI |
LCDGOGXCLAUYTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=NC(=NC(=C1)C2=CN=C(N=C2OC(C)(C)C)OC(C)(C)C)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14604087.png)

![1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604100.png)




![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
![11,11-Dimethylbicyclo[4.4.1]undecane](/img/structure/B14604142.png)

![n,n,n-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium](/img/structure/B14604146.png)
